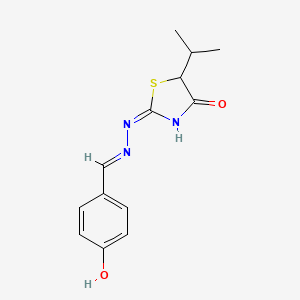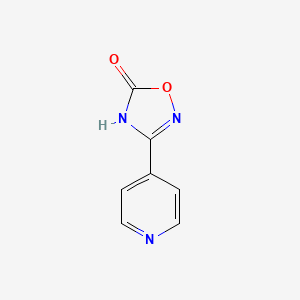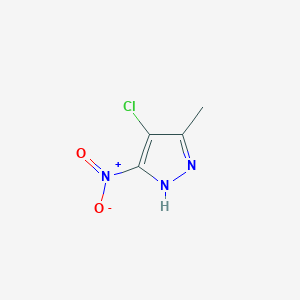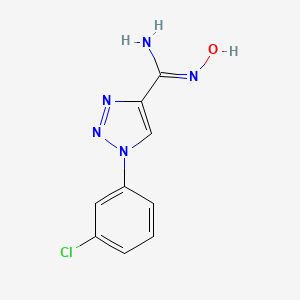
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Vue d'ensemble
Description
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone is a chemical compound with the CAS Number: 339239-35-9. It has a linear formula of C13H15N3O2S . The compound has a molecular weight of 277.35 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-hydroxybenzaldehyde [(2E)-5-isopropyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone . The InChI code for this compound is 1S/C13H15N3O2S/c1-8(2)11-12(18)15-13(19-11)16-14-7-9-3-5-10(17)6-4-9/h3-8,17-18H,1-2H3,(H,15,16)/b14-7+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.35 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
1. Structural Analysis and Synthesis
4-Hydroxybenzaldehyde hydrazone compounds have been a focus in structural chemistry. For example, the synthesis of N′-(4-Hydroxybenzylidene)-2-methylbenzohydrazide involved the condensation of 4-hydroxybenzaldehyde with 2-methylbenzohydrazide. This compound's crystal structure revealed intermolecular hydrogen bonds forming a three-dimensional framework (Tang, 2010).
2. Chemical Behavior and Isomerism
Studies on the isomerism of hydrazones, like those derived from 2-hydroxybenzaldehydes, have shown that the ratio between anti-and syn-conformers depends on intramolecular hydrogen bond strength. This understanding is crucial for predicting the stability of different forms in solution (Kuodis et al., 2007).
3. Complex Formation and Characterization
The synthesis and characterization of metal complexes with hydrazone derivatives, such as those involving 2-hydroxybenzaldehyde, have been explored. These studies provide insights into the coordination modes and possible structures of these complexes (Jun, 2010).
4. Crystallography and Polymorphism
Research on the crystallization of 4-hydroxybenzaldehyde hydrazones has demonstrated their potential in understanding polymorphism and designing noncentrosymmetric crystals. This is particularly relevant in the field of nonlinear optics (Kuleshova et al., 2003).
5. Photophysical Properties
Studies have also delved into the photophysical properties of hydrazone compounds. For instance, the rhenium(I) complexes of 2-hydroxybenzaldehyde hydrazones showed interesting luminescence properties, with potential applications in materials science (Barbazán et al., 2008).
6. Catalytic Applications
In catalysis, hydrazone derivatives like those from 2-hydroxybenzaldehyde have been used to create efficient and reusable catalysts for oxidation reactions. This has significant implications for green chemistry and industrial applications (Ghorbanloo & Alamooti, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other hydrazones, it can be inferred that it might interact with its targets through the formation of a covalent bond . The oxime group in the compound could potentially form an irreversible bond with the target, leading to a change in its function .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Its molecular weight (27735) suggests that it might have good bioavailability . The compound is recommended to be stored in a refrigerated environment, indicating that it might be sensitive to temperature .
Result of Action
Similar compounds have shown antimicrobial potential , suggesting that this compound might also have similar effects.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . As mentioned earlier, the compound is recommended to be stored in a refrigerated environment, indicating that it might be sensitive to temperature .
Analyse Biochimique
Biochemical Properties
4-Hydroxybenzaldehyde (5-isopropyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones with aldehydes and ketones, which can be crucial in biochemical pathways involving these functional groups . The compound’s interactions with enzymes such as oxidoreductases and hydrolases are particularly noteworthy, as these interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli . Additionally, the compound’s impact on gene expression can result in changes in the production of proteins involved in critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of hydrazones with aldehydes and ketones, which can lead to enzyme inhibition or activation . The compound’s ability to bind to specific biomolecules, such as proteins and nucleic acids, further contributes to its biological activity . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under refrigerated conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular responses, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes such as oxidoreductases and hydrolases, which play crucial roles in its metabolism . These interactions can affect the compound’s metabolic flux and the levels of various metabolites in biological systems . Understanding these metabolic pathways is essential for elucidating the compound’s overall biological activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is critical for its biological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
(2E)-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-5-propan-2-yl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)11-12(18)15-13(19-11)16-14-7-9-3-5-10(17)6-4-9/h3-8,11,17H,1-2H3,(H,15,16,18)/b14-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCLEORJIOEWAW-VGOFMYFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=NN=CC2=CC=C(C=C2)O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C(=O)N/C(=N\N=C\C2=CC=C(C=C2)O)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-2-cyano-N-[(1E)-(hydroxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1417552.png)
![1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B1417553.png)
![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)

![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)



![7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B1417565.png)

![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
